3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-25-14-18(13-24-25)20-17(3-2-10-22-20)12-23-19(26)9-8-15-4-6-16(11-21)7-5-15/h2-7,10,13-14H,8-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMQMIJYZVJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 346.4 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 346.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been identified as a potential androgen receptor antagonist , which suggests its role in modulating androgen signaling pathways. This modulation is critical in conditions such as prostate cancer, where androgen signaling is a significant factor in tumor growth.
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole and pyridine moieties have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
-
Cytotoxicity Studies :
- A study reported that derivatives similar to this compound exhibited IC50 values ranging from 60 nM to 580 nM against different cancer cell lines, including gastric and breast cancer cells .
- The presence of the pyrazole ring has been linked to enhanced cytotoxicity, likely due to its ability to interfere with key cellular processes involved in cancer progression .
- Selectivity :
Other Biological Activities
In addition to anticancer properties, there are indications that this compound may possess other pharmacological activities:
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties, suggesting potential utility in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have hinted at neuroprotective activities associated with pyrazole derivatives, which could be beneficial in neurodegenerative conditions.
Case Study 1: Cytotoxicity Evaluation
A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The study found that compounds with the cyanophenyl group exhibited significant cytotoxicity, particularly against gastric cancer cells (IC50 = 60 nM), highlighting their potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the pyrazole ring and the introduction of different substituents could enhance biological activity. For instance, substituents such as methoxy or chloro groups significantly increased potency against specific cancer types .
Comparison with Similar Compounds
Positional Isomers and Pyridine Substitution Patterns
- Compound: 3-(4-Cyanophenyl)-N-((5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)Propanamide Key Difference: Pyrazole substitution at pyridine-5 (vs. 2 in the target compound). Implications: Positional isomerism may alter steric hindrance and hydrogen-bonding capacity. Pyridine-2 substitution could favor interactions with planar binding sites, whereas pyridine-5 substitution may improve solubility due to reduced steric bulk .
Propanamide Derivatives with Pyridine/Trifluoromethyl Modifications ()
Compounds 42–46 in share the propanamide backbone but differ in substituents:
| Compound | Pyridine Substituents | Key Features | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 42 | Hexyloxy, trifluoromethyl | Lipophilic, high metabolic stability | 44% | Not reported |
| 43 | Cyclopentyloxy, trifluoromethyl | Balanced lipophilicity | 75% | 92–98 |
| 44 | Pyrrolidin-1-yl, trifluoromethyl | Enhanced solubility | 85% | Not reported |
| 45 | 4-Methylbenzylthio, trifluoromethyl | Thioether for redox stability | 81% | Not reported |
| 46 | Phenyl, trifluoromethyl | High aromaticity | 54% | Oily liquid |
- Comparison with Target Compound: The target compound lacks trifluoromethyl groups, which may reduce its metabolic resistance compared to 42–46.
Dichlorophenyl and Fluorophenyl Analogs (–2)
Compounds 2–5 in –2 feature dichlorophenyl, fluorophenyl, and methylthioethyl groups.
Pyrazolo-Pyrimidine and Chromene Derivatives (–6)
- Compound: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Structural Contrast: Chromene and pyrazolopyrimidine cores vs. the target’s pyridine-pyrazole system. Functional Impact: The chromene group confers rigidity, while the sulfonamide enhances hydrogen bonding. The target compound’s simpler structure may offer synthetic advantages .
Sulfur-Containing Analogs ()
- Compound: 3-[(4-Fluorobenzyl)Sulfanyl]-N-Methyl-N-[(5-Propyl-1H-Pyrazol-3-yl)Methyl]Propanamide Key Feature: Thioether linkage for enhanced stability. Drawback: Sulfur atoms may undergo oxidation, increasing metabolic clearance risk compared to the cyano group in the target compound .
Q & A
Q. What are the established synthetic routes for 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide, and what key reaction conditions are required?
The compound can be synthesized via multi-step reactions involving:
- Substitution reactions : Alkaline conditions for introducing pyridylmethoxy or pyrazolyl groups (e.g., using 2-pyridinemethanol or 1-methylpyrazole derivatives as precursors) .
- Condensation reactions : Cyanoacetic acid or similar reagents for forming the propanamide backbone, often requiring condensing agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity . Example workflow:
| Step | Reaction Type | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Substitution | Cs₂CO₃, DMSO, 35°C | ~50% |
| 2 | Condensation | Cyanoacetic acid, DCC, RT | 60-70% |
| 3 | Purification | Column chromatography | >95% purity |
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Essential methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide bond formation (e.g., δ 8.87 ppm for pyridyl protons) .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Chromatography : HPLC for purity assessment and TLC for reaction monitoring .
- Melting point analysis : To assess crystalline stability (e.g., 104–107°C for related analogs) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing analogs with varying pyrazole or pyridyl substituents?
Strategies include:
- Catalyst screening : Copper(I) bromide or Pd-based catalysts for coupling reactions, which improve regioselectivity in pyrazole functionalization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions during substitution steps . Data contradiction example:
- reports 17.9% yield for a pyrazole intermediate using Cs₂CO₃, whereas achieves 60-67% yields for similar analogs via Pd catalysis. This highlights the need for transition metal catalysts in challenging coupling steps .
Q. What computational or experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound?
- Molecular docking : To predict binding affinity to targets (e.g., kinases or GPCRs) using software like AutoDock .
- Pharmacophore modeling : Identify critical functional groups (e.g., cyanophenyl for hydrophobic interactions, pyridylmethyl for hydrogen bonding) .
- In vitro assays : Test analogs with modified pyrazole or cyanophenyl groups for bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) . Example SAR table:
| Substituent Modification | Bioactivity Trend | Key Finding |
|---|---|---|
| 4-Cyanophenyl → 4-Nitrophenyl | ↓ Activity | Cyanide group essential for target binding |
| 1-Methylpyrazole → 1-Ethylpyrazole | ↑ Solubility | Ethyl group improves pharmacokinetics |
Q. How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation products) .
- Deuterated solvents in NMR : Resolve overlapping peaks (e.g., DMSO-d₆ for amide proton analysis) .
- Kinetic studies : Monitor reaction progression via in-situ FTIR to detect intermediates .
Methodological Guidelines
Q. What protocols are recommended for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous reactors for exothermic steps (e.g., nitration or amide coupling) .
- Crystallization control : Seed crystals or anti-solvent addition to prevent amorphous solid formation .
Q. How can researchers validate the biological relevance of this compound in target-driven studies?
- Target engagement assays : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics .
- In vivo models : Pharmacokinetic profiling (e.g., bioavailability in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
